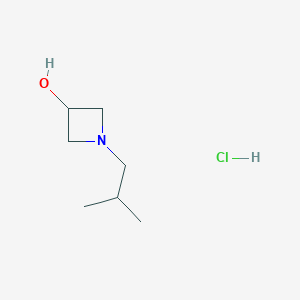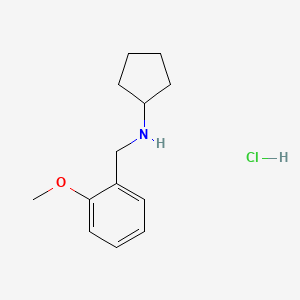![molecular formula C7H4N2O2S B1379780 チアゾロ[4,5-b]ピリジン-7-カルボン酸 CAS No. 1097937-02-4](/img/structure/B1379780.png)
チアゾロ[4,5-b]ピリジン-7-カルボン酸
概要
説明
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a chemical compound with the molecular formula C7H4N2O2S . It is a member of the thiazole family, which are organic five-aromatic ring compounds . Thiazoles are present in numerous natural products and have diverse applications in drug development .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of thiazolo[4,5-b]pyridines via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis
Thiazolo[4,5-b]pyridine-7-carboxylic acid shares similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazolo[4,5-b]pyridine derivatives have been synthesized through various chemical reactions. For example, a mixture of enaminone and 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester in ethanol and a few drops of acetic acid was heated in reflux .Physical and Chemical Properties Analysis
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a light-yellow liquid with an odor similar to pyridine . It has a molecular weight of 180.19 .科学的研究の応用
薬理学
抗腫瘍活性: チアゾロ[4,5-b]ピリジン誘導体は、顕著な抗腫瘍活性を有することが明らかになっています。 これらの化合物は、癌細胞の増殖を阻害する可能性について研究されています .
抗菌特性: これらの化合物は、微生物感染症の治療に有望であり、新たな抗菌剤の開発において貴重な存在となっています .
抗炎症作用: チアゾロ[4,5-b]ピリジン誘導体は、抗炎症作用を持つことから、炎症性疾患の治療に用いることが検討されています .
抗酸化作用: これらの化合物の抗酸化能力は、様々な疾患に関与するフリーラジカルを中和する可能性を示唆しています .
材料科学
金属有機構造体 (MOF): チアゾロ[4,5-b]ピリジン-7-カルボン酸誘導体は、MOFの構築における役割について調査されています。 これらのフレームワークは、ガス貯蔵、分離技術、触媒において応用されています .
生化学
酵素阻害: 一部のチアゾロ[4,5-b]ピリジン誘導体は、細胞の増殖と生存に関与するPI3kαなどの酵素に対して強力な阻害活性を示し、疾患治療のための生化学的研究において重要な存在となっています .
農業
除草剤の可能性: チアゾロ[4,5-b]ピリジン誘導体は、除草活性を持つことから、より効果的かつ環境に優しい新たな除草剤の開発候補となっています .
分析化学
クロマトグラフィーと分光法: チアゾロ[4,5-b]ピリジン-7-カルボン酸のユニークな特性は、クロマトグラフィーや分光法などの分析技術において、様々な物質の検出と定量に利用できます .
環境科学
汚染物質の分解: チアゾロ[4,5-b]ピリジン誘導体を用いた環境汚染物質の分解に関する研究が進められており、よりクリーンで安全な生態系に貢献しています .
作用機序
Target of Action
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
The compound’s mode of action is largely attributed to its interaction with its targets. For instance, it has been reported to exhibit extremely strong PI3kα inhibitory activity . This activity is attributed to the fact that the electron-deficient aryl group resulted in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The biochemical pathways affected by Thiazolo[4,5-b]pyridine-7-carboxylic acid are diverse, reflecting its broad spectrum of pharmacological activities. The compound’s inhibitory activity against PI3kα suggests that it may impact pathways related to cell proliferation, survival, and metabolism , which are regulated by PI3K .
Pharmacokinetics
Information on the ADME properties of Thiazolo[4,5-b]pyridine-7-carboxylic acid is currently limited. The compound’s strong pi3kα inhibitory activity suggests that it may have good bioavailability .
Result of Action
Thiazolo[4,5-b]pyridine-7-carboxylic acid exhibits a range of effects at the molecular and cellular levels. It has been reported to possess high antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Safety and Hazards
将来の方向性
Thiazolo[4,5-b]pyridine-7-carboxylic acid and its derivatives have shown potential in various fields, particularly in medicinal chemistry. They have been evaluated for their antimicrobial properties and anticancer activity . Future research could focus on further exploring these biological activities and developing new thiazolo[4,5-b]pyridine derivatives with improved properties.
生化学分析
Biochemical Properties
Thiazolo[4,5-b]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including thiazolo[4,5-b]pyridine-7-carboxylic acid, have been shown to inhibit the aggregation factor of human platelets and urokinase, an enzyme involved in the breakdown of blood clots . Additionally, these compounds can act as fibrinogenic receptor antagonists with antithrombotic activity .
Cellular Effects
Thiazolo[4,5-b]pyridine-7-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Thiazolo[4,5-b]pyridine-7-carboxylic acid may also affect cellular metabolism by interacting with key metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of action of thiazolo[4,5-b]pyridine-7-carboxylic acid involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, thiazole derivatives have been shown to inhibit poly (ADP-ribose) polymerase-1, an enzyme involved in DNA repair, thereby inducing cell death in cancer cells . Thiazolo[4,5-b]pyridine-7-carboxylic acid may also modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazolo[4,5-b]pyridine-7-carboxylic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to thiazolo[4,5-b]pyridine-7-carboxylic acid may result in sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of thiazolo[4,5-b]pyridine-7-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anticancer or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
Thiazolo[4,5-b]pyridine-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . Additionally, thiazole derivatives can influence metabolic pathways related to energy production, lipid metabolism, and detoxification .
Transport and Distribution
The transport and distribution of thiazolo[4,5-b]pyridine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound may be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, it can interact with intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of thiazolo[4,5-b]pyridine-7-carboxylic acid can affect its biological activity and function .
Subcellular Localization
Thiazolo[4,5-b]pyridine-7-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and regulatory proteins to modulate gene expression . The subcellular localization of thiazolo[4,5-b]pyridine-7-carboxylic acid is crucial for its role in cellular processes and biochemical reactions .
特性
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-8-6-5(4)12-3-9-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLWGPAEXQMNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



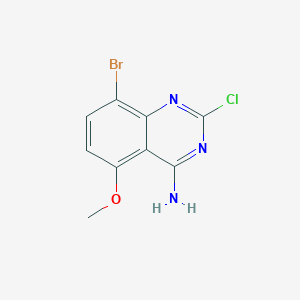
![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)
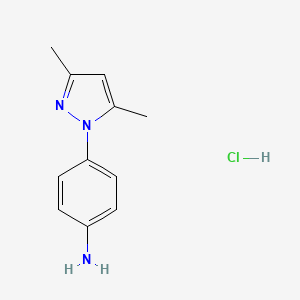
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
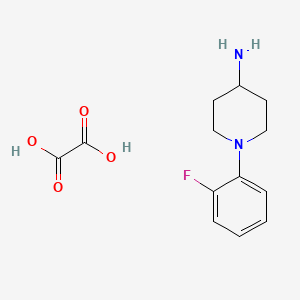
![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1379709.png)


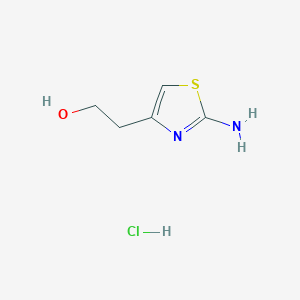
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)
